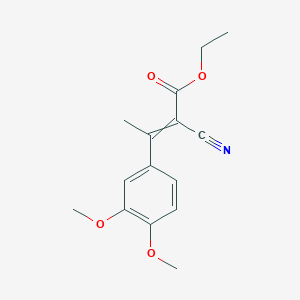

ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

CAS No.:

Cat. No.: VC15733975

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO4 |

|---|---|

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate |

| Standard InChI | InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3 |

| Standard InChI Key | VRVDGLSITMUIHU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a conjugated enoate system with a cyano group at the α-position and a 3,4-dimethoxyphenyl substituent. The ester group () enhances solubility in organic solvents, while the electron-rich methoxy groups on the aromatic ring influence its electronic properties and reactivity. The (E)-stereochemistry of the double bond is confirmed by its IUPAC name and spectroscopic data.

Key Functional Groups:

-

Cyano group (): Imparts electrophilicity to the α-carbon.

-

Methoxy groups (): Enhance electron density via resonance.

-

Ethyl ester (): Improves solubility and serves as a leaving group in nucleophilic reactions.

Spectroscopic Characterization

-

NMR: -NMR spectra reveal distinct signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.7–7.2 ppm), and ethyl ester protons (δ 1.2–4.2 ppm).

-

IR: Strong absorption at ~2200 cm confirms the cyano group, while ester carbonyl appears at ~1700 cm.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.3 g/mol |

| CAS Number | 15854-05-4 |

| IUPAC Name | ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate |

| Solubility | Soluble in DMSO, chloroform |

| SMILES | CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N |

Synthesis and Optimization

Knoevenagel Condensation

The primary synthesis route involves a Knoevenagel condensation between ethyl cyanoacetate and 3,4-dimethoxybenzaldehyde. This reaction proceeds via a base-catalyzed mechanism, forming the α,β-unsaturated ester through dehydration.

Reaction Conditions:

-

Catalyst: Piperidine or ammonium acetate.

-

Solvent: Ethanol or toluene.

-

Temperature: Reflux (78–110°C).

-

Yield: 60–75% under conventional heating.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to enhance reaction efficiency. This method reduces reaction time from hours to minutes and improves yields to 85–90% by ensuring uniform heating and minimizing side reactions.

Table 2: Comparison of Synthesis Methods

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 6–8 hours | 15–30 minutes |

| Yield | 60–75% | 85–90% |

| Energy Consumption | High | Low |

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound’s α,β-unsaturated system serves as a Michael acceptor in nucleophilic additions, enabling the synthesis of heterocycles like pyridines and quinolines. These scaffolds are prevalent in antiviral and anticancer agents. For example, derivatives have shown inhibitory activity against tyrosine kinases, a target in oncology .

Agrochemical Development

In agrochemistry, the molecule acts as a precursor to herbicides and fungicides. Its methoxy groups facilitate binding to plant enzymes, while the cyano group enhances toxicity toward pests.

Research Advancements and Mechanistic Insights

π–π Stacking Interactions

Studies highlight the role of the 3,4-dimethoxyphenyl group in forming π–π stacking interactions with aromatic residues in biological targets. This interaction stabilizes ligand-receptor complexes, as observed in molecular docking simulations.

Solvent Effects on Reactivity

Polar aprotic solvents (e.g., DMF) accelerate cycloaddition reactions of the enoate system by stabilizing transition states. Conversely, nonpolar solvents favor dimerization side reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume